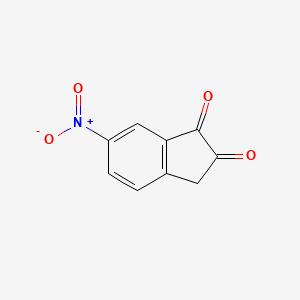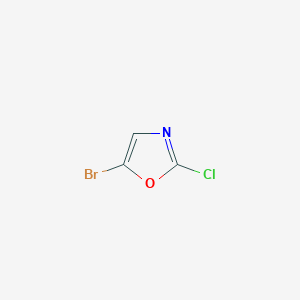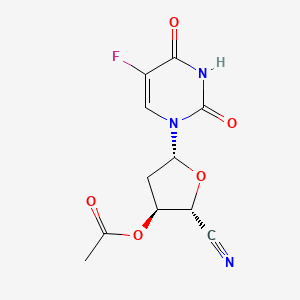
1,2-Dideoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-erythro-Pentofuranurononitrile 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,5R)-2-Cyano-5-(5-Fluoro-2,4-Dioxo-Pyrimidin-1-ylOxolan-3-Yl] Acetate is a complex organic compound with a unique structure that includes a cyano group, a fluorinated pyrimidine ring, and an oxolane ring
Métodos De Preparación
The synthesis of [(2R,3S,5R)-2-Cyano-5-(5-Fluoro-2,4-Dioxo-Pyrimidin-1-ylOxolan-3-Yl] Acetate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the attachment of the cyano group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
[(2R,3S,5R)-2-Cyano-5-(5-Fluoro-2,4-Dioxo-Pyrimidin-1-ylOxolan-3-Yl] Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Aplicaciones Científicas De Investigación
[(2R,3S,5R)-2-Cyano-5-(5-Fluoro-2,4-Dioxo-Pyrimidin-1-ylOxolan-3-Yl] Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R,3S,5R)-2-Cyano-5-(5-Fluoro-2,4-Dioxo-Pyrimidin-1-ylOxolan-3-Yl] Acetate involves its interaction with specific molecular targets and pathways. The cyano group and fluorinated pyrimidine ring play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with nucleic acids. These interactions can lead to various biochemical effects, making the compound useful in both research and therapeutic contexts .
Comparación Con Compuestos Similares
[(2R,3S,5R)-2-Cyano-5-(5-Fluoro-2,4-Dioxo-Pyrimidin-1-ylOxolan-3-Yl] Acetate can be compared with other similar compounds, such as:
[(2R,3S,5R)-3-acetoxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)tetrahydrofuran-2-yl]methyl acetate: This compound has a similar pyrimidine ring but differs in the substituents attached to the ring.
[(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate: This compound also features a pyrimidine ring but with different functional groups, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
54918-13-7 |
|---|---|
Fórmula molecular |
C11H10FN3O5 |
Peso molecular |
283.21 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-cyano-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H10FN3O5/c1-5(16)19-7-2-9(20-8(7)3-13)15-4-6(12)10(17)14-11(15)18/h4,7-9H,2H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
AFKNAAZDULHJHQ-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1C#N)N2C=C(C(=O)NC2=O)F |
SMILES canónico |
CC(=O)OC1CC(OC1C#N)N2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


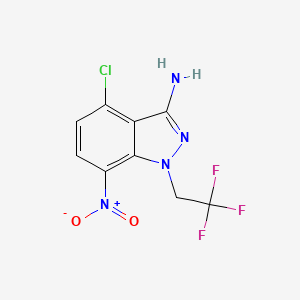
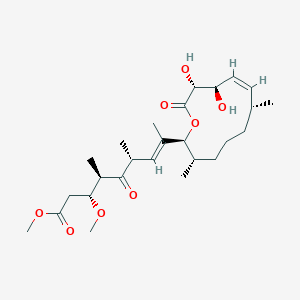
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)
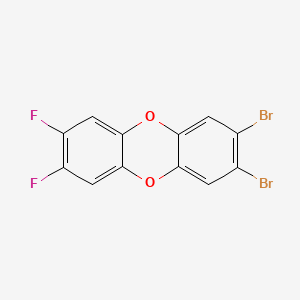
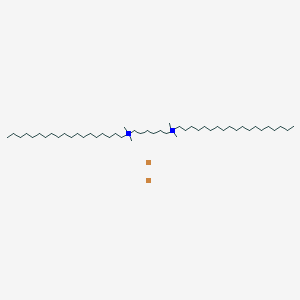
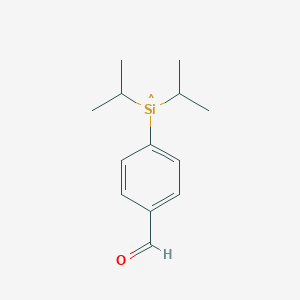
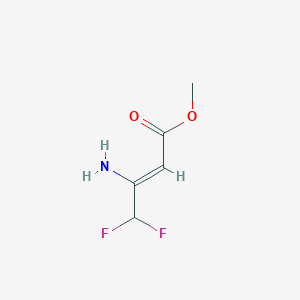
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
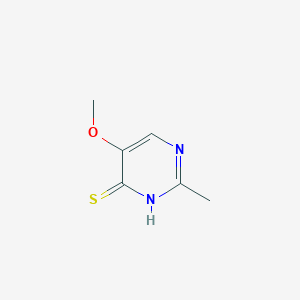
![6-(2-Fluoropropan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12834156.png)
